2-Ethyl-7,8,9,10-tetrahydro-6H-furo[2,3-g][3]benzazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-7,8,9,10-tetrahydro-6H-furo2,3-gbenzazepine is a complex organic compound with a unique fused ring structure
Vorbereitungsmethoden
The synthesis of 2-Ethyl-7,8,9,10-tetrahydro-6H-furo2,3-gbenzazepine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process .
Analyse Chemischer Reaktionen
2-Ethyl-7,8,9,10-tetrahydro-6H-furo2,3-gbenzazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-7,8,9,10-tetrahydro-6H-furo2,3-gbenzazepine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Researchers are exploring its potential as a pharmaceutical agent, particularly for its effects on the central nervous system.
Industry: It may be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Ethyl-7,8,9,10-tetrahydro-6H-furo2,3-gbenzazepine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
2-Ethyl-7,8,9,10-tetrahydro-6H-furo2,3-gbenzazepine can be compared with other similar compounds, such as:
Benzazepines: These compounds share a similar core structure but may have different substituents.
Furobenzazepines: These compounds have a fused furan ring, similar to 2-Ethyl-7,8,9,10-tetrahydro-6H-furobenzazepine. The uniqueness of 2-Ethyl-7,8,9,10-tetrahydro-6H-furobenzazepine lies in its specific substituents and the resulting chemical and biological properties.
Eigenschaften
Molekularformel |
C14H17NO |
---|---|
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
2-ethyl-7,8,9,10-tetrahydro-6H-furo[3,2-i][3]benzazepine |
InChI |
InChI=1S/C14H17NO/c1-2-12-9-11-4-3-10-5-7-15-8-6-13(10)14(11)16-12/h3-4,9,15H,2,5-8H2,1H3 |
InChI-Schlüssel |
ZGFXJAFOMFCQHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(O1)C3=C(CCNCC3)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.